Gaboxadol hydrochloride

Overview

Description

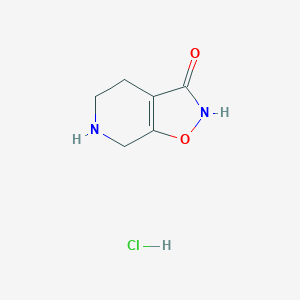

Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol hydrochloride, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen. This compound is known for its unique interaction with the gamma-aminobutyric acid (GABA) system, making it a compound of interest in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gaboxadol hydrochloride is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the formation of the isoxazole ring, followed by the introduction of the pyridin-3-ol moiety. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Gaboxadol hydrochloride undergoes various chemical reactions, including:

Oxidation: Gaboxadol can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert gaboxadol to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the gaboxadol molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .

Scientific Research Applications

Sleep Disorders

Gaboxadol has been extensively investigated for its efficacy in treating insomnia. Clinical trials have demonstrated that gaboxadol can significantly improve sleep maintenance and increase slow-wave sleep when administered as a bedtime dose. For instance, studies involving doses of 10 to 20 mg have shown promising results in enhancing sleep quality among participants .

Clinical Study Insights

- Efficacy : In a randomized controlled trial, gaboxadol was found to induce sleep more effectively than placebo, with participants reporting improved sleep duration and quality .

- Mechanism : Gaboxadol selectively activates extrasynaptic GABA_A receptors, which are crucial for tonic inhibition in the brain, thus promoting sedation without the same level of euphoria or misuse potential associated with other hypnotics like zolpidem .

Chronic Pain Management

Gaboxadol is also being explored as a non-opioid analgesic. Its mechanism of action through GABA_A receptor modulation suggests potential benefits in managing chronic pain conditions. Preclinical studies have indicated that gaboxadol may reduce pain perception without the side effects commonly associated with opioid therapies .

Research Findings

- Animal Studies : Investigations in animal models have shown that gaboxadol can effectively alleviate pain responses, suggesting its utility in pain management protocols .

- Potential Advantages : As a non-opioid option, gaboxadol could provide an alternative for patients at risk of opioid dependence or those who experience inadequate relief from traditional analgesics .

Neuroprotection and Cognitive Function

Emerging research indicates that gaboxadol may have neuroprotective properties that could benefit cognitive function. Its action on GABA_A receptors might help mitigate neurodegenerative processes and enhance cognitive performance under certain conditions.

Case Studies

- Cognitive Enhancement : Some studies have reported improvements in cognitive tasks among subjects treated with gaboxadol, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .

Pediatric Applications

Recent investigations into gaboxadol's safety and efficacy in pediatric populations have shown promise, particularly concerning sleep disturbances in children. Clinical trials are ongoing to assess its suitability for treating insomnia and related disorders in younger patients.

Pediatric Research Highlights

- Safety Profile : Initial studies suggest that gaboxadol is well-tolerated in children, with adverse effects comparable to placebo treatments .

- Sleep Quality Improvement : Administering gaboxadol before bedtime has been linked to significant improvements in sleep quality among children diagnosed with insomnia .

Comparative Summary Table

| Application Area | Efficacy Evidence | Mechanism of Action | Population Studied |

|---|---|---|---|

| Sleep Disorders | Improved sleep quality | Agonist at extrasynaptic GABA_A receptors | Adults and children |

| Chronic Pain Management | Reduced pain perception | Modulation of GABA_A receptor activity | Animal models |

| Neuroprotection | Cognitive enhancement | GABA_A receptor modulation | Ongoing studies |

| Pediatric Applications | Well-tolerated | Similar to adult mechanisms | Children |

Mechanism of Action

Gaboxadol hydrochloride acts as a selective agonist at the delta-containing GABA type A receptors. Unlike benzodiazepines, which enhance synaptic GABAergic transmission, this compound preferentially targets extrasynaptic GABA receptors. This results in enhanced tonic inhibition, which is associated with its sedative and anxiolytic effects .

Comparison with Similar Compounds

Muscimol: An alkaloid with a similar structure but different receptor affinity.

Ganaxolone: A synthetic analog of the neurosteroid allopregnanolone, also targeting GABA receptors.

Ibotenic Acid: Another derivative of muscimol with distinct pharmacological properties.

Uniqueness: Gaboxadol hydrochloride is unique in its selective action on extrasynaptic GABA receptors, which sets it apart from other GABAergic compounds. This selective targeting results in a different pharmacological profile, making it a valuable tool in neuropharmacological research .

Biological Activity

Gaboxadol hydrochloride, a selective GABA_A receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, clinical studies, pharmacokinetics, and specific case studies.

Gaboxadol primarily acts as a supra-maximal agonist at the α4β3δ subtype of GABA_A receptors, which are predominantly located extrasynaptically. This receptor subtype is crucial for mediating the effects of gaboxadol, as it desensitizes more slowly compared to synaptic receptors. Gaboxadol also exhibits low-potency agonism at α1β3γ2 and partial agonism at α4β3γ2 subtypes . Unlike traditional benzodiazepines, gaboxadol does not bind to the benzodiazepine site on GABA_A receptors, which contributes to its distinct profile of effects, including reduced potential for misuse and fewer side effects related to sedation .

Pharmacokinetics

The pharmacokinetic profile of gaboxadol reveals several key characteristics:

- Peak Plasma Concentration : Achieved approximately 30 minutes post-administration.

- Elimination Half-Life : Ranges from 1.5 to 2 hours.

- Administration : Typically administered in doses ranging from 10 to 20 mg for therapeutic effects on sleep .

Clinical Studies

Gaboxadol has been evaluated in various clinical settings, particularly regarding its effects on sleep disorders. The following table summarizes significant findings from clinical trials:

Key Findings from Clinical Trials

- Improvement in Sleep Quality : Gaboxadol significantly reduces the number of awakenings and increases slow-wave sleep, which is essential for restorative sleep.

- Efficacy in Specific Populations : In patients with Fragile X Syndrome (FXS), gaboxadol demonstrated potential benefits in managing symptoms associated with the disorder .

- Comparative Efficacy : Compared to zolpidem (a common hypnotic), gaboxadol showed less euphoria and misuse potential while still being effective in promoting sleep .

Case Studies

Several case studies have highlighted the clinical application of gaboxadol:

- Case Study in Elderly Patients : A study involving elderly subjects demonstrated that gaboxadol improved sleep continuity and quality without adverse cognitive effects the following day .

- Fragile X Syndrome Study : A double-blind trial assessed gaboxadol's effect on behavioral symptoms in FXS patients, indicating a favorable safety profile and some efficacy in symptom management .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234251 | |

| Record name | Gaboxadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-33-8, 64603-91-4 | |

| Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gaboxadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gaboxadol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gaboxadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABOXADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Gaboxadol hydrochloride and how do its different forms behave?

A1: this compound (systematic name: 3-hydroxy-4,5,6,7-tetrahydro-1,2-oxazolo[5,4-c]pyridin-6-ium chloride), with the molecular formula C6H9N2O2(+)·Cl(-), exhibits polymorphism. [] It exists in two enantiotropically related forms. The transformation between these forms is single-crystal-to-single-crystal, occurring at 221 K. [] The enthalpy change associated with this transformation from the high-temperature to the low-temperature form is -0.7 kJ mol(-1). [] This behavior highlights the impact of temperature on the solid-state properties of this compound.

Q2: What is known about the mechanism of action of this compound?

A2: this compound acts as a selective extrasynaptic GABAA receptor agonist. [] While its precise mechanism in treating conditions like spinal muscular atrophy (SMA) remains unclear, research suggests it may compensate for reduced SMN protein levels by enhancing GABAergic neurotransmission. [] This enhancement potentially mitigates neuromuscular dysfunction observed in SMA.

Q3: How effective is this compound in treating SMA models?

A3: Research using the Caenorhabditis elegans smn-1(cb131) allele, which mimics a mild form of SMA, demonstrates the potential therapeutic benefit of this compound. [] In this model, this compound effectively rescued at least one aspect of the phenotypic dysfunction associated with the smn-1 mutation. [] This finding, alongside the positive results observed with 4-aminopyridine and N-acetylneuraminic acid, highlights the model's utility in identifying potential therapeutic agents for SMA.

Q4: Are there any analytical techniques used to study this compound's properties?

A4: Several analytical techniques were employed to characterize this compound. Single-crystal X-ray diffraction was utilized to determine the crystal structures of both polymorphs at 298 K and 220 K. [] Differential scanning calorimetry and variable-temperature powder X-ray diffraction confirmed the reversibility of the transformation between the two forms. [] These techniques provide valuable insights into the solid-state properties and thermal behavior of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.